Iriflophenone 3-C-glucoside
Overview
Description
Iriflophenone 3-C-glucoside, also known as Iriflophenone 3-C-β-D-glucopyranoside, is a Benzophenone derivative . It can be obtained from various plant sources like Aquilaria crassna, A. sinensis, A. malaccensis, Cyclopia genistoides, Mangifera indica, Dryopteris ramosa, etc . It has been found to have antioxidant activity .
Synthesis Analysis
Iriflophenone 3-C-β-D glucoside is the main constituent, 3.17%, and tested for the activities . It was separated by column chromatography and identified by spectroscopic methods .Molecular Structure Analysis
The molecular structure of Iriflophenone 3-C-glucoside is represented by the empirical formula C19H20O10 . Its molecular weight is 408.36 .Chemical Reactions Analysis
Iriflophenone 3-C-β-D glucoside has been found to lower blood glucose levels and enhance glucose uptake . It has also been found to exhibit α-glucosidase activity stronger than acarbose .Physical And Chemical Properties Analysis
Iriflophenone 3-C-glucoside is a solid substance with an off-white to light yellow color . It has a molecular weight of 408.36 and its empirical formula is C19H20O10 .Scientific Research Applications
Thermal Stability and Antioxidant Capacity : Iriflophenone 3-C-glucoside demonstrates significant thermal stability and contributes to the antioxidant capacity of plant extracts. This was evidenced in a study of the degradation kinetics of iriflophenone 3-C-glucoside during high-temperature oxidation of Cyclopia genistoides, where it was found to be one of the more thermally stable compounds (Beelders, de Beer, & Joubert, 2015).
Analytical Method Development : The development of an enzyme-linked immunosorbent assay (ELISA) for the detection of iriflophenone 3-C-glucoside in Aquilaria spp. leaves is a notable application. This method allows for the specific and rapid detection of iriflophenone 3-C-glucoside in plant samples, which is important for quality control in herbal medicine and plant research (Putalun et al., 2013).
Antioxidant Activity : A study focusing on the antioxidant activity of iriflophenone 3-C-glucoside found that it has the ability to scavenge ABTS+ and peroxyl radicals, highlighting its potential as a natural antioxidant. This research used on-line HPLC antioxidant assays to compare the antioxidant capacity of iriflophenone 3-C-glucoside with other compounds like mangiferin and isomangiferin (Malherbe et al., 2014).
Health Benefits and Stability : The stability of iriflophenone 3-C-glucoside, along with other bioactive compounds in Aquilaria crassna leaf extract, was assessed in a study focusing on thermal degradation kinetics. The results indicate that iriflophenone 3-C-glucoside is stable in neutral to acidic environments, which is relevant for its use in food and pharmaceutical products (Wongwad et al., 2020).
Role in Herbal Teas and Dietary Exposure : Iriflophenone 3-C-glucoside is a significant compound in Cyclopia subternata, used for making South African herbal tea. Its variability in phenolic composition affects the standardization and quality control of the extract, which has implications for its anti-diabetic properties (de Beer et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYKNVLTMWYEFA-ZJKJAXBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904231 | |
Record name | Iriflophenone-3-C-beta-flucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iriflophenone 3-C-glucoside | |
CAS RN |
104669-02-5 | |
Record name | Iriflophenone-3-C-beta-flucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104669025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iriflophenone-3-C-beta-flucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.